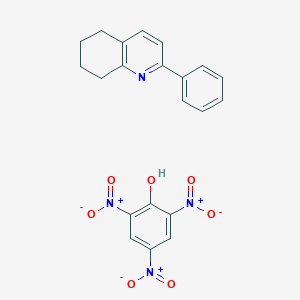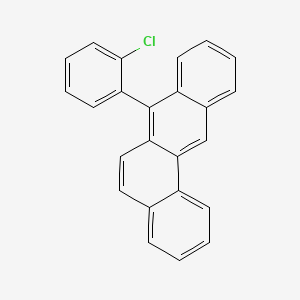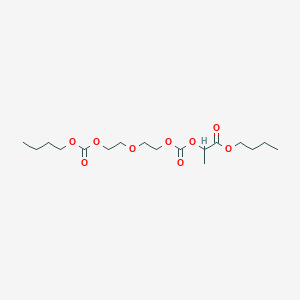
Butyl 2-methyl-4,12-dioxo-3,5,8,11,13-pentaoxaheptadecan-1-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-methyl-4,12-dioxo-3,5,8,11,13-pentaoxaheptadecan-1-oate is a synthetic organic compound with a complex structure. It is characterized by the presence of multiple oxygen atoms and ester functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-methyl-4,12-dioxo-3,5,8,11,13-pentaoxaheptadecan-1-oate typically involves the esterification of a suitable carboxylic acid with butanol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and catalysts, along with controlled temperature and pressure conditions, ensures the consistent production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-methyl-4,12-dioxo-3,5,8,11,13-pentaoxaheptadecan-1-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyl 2-methyl-4,12-dioxo-3,5,8,11,13-pentaoxaheptadecan-1-oate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Butyl 2-methyl-4,12-dioxo-3,5,8,11,13-pentaoxaheptadecan-1-oate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active molecules that interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxaicosan-1-oate
- Butyl 2-methyl-4,12-dioxo-3,5,8,11,13-pentaoxahenicosan-1-oate
Uniqueness
Butyl 2-methyl-4,12-dioxo-3,5,8,11,13-pentaoxaheptadecan-1-oate is unique due to its specific arrangement of ester and ether groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
5333-38-0 |
|---|---|
Molecular Formula |
C17H30O9 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
butyl 2-[2-(2-butoxycarbonyloxyethoxy)ethoxycarbonyloxy]propanoate |
InChI |
InChI=1S/C17H30O9/c1-4-6-8-22-15(18)14(3)26-17(20)25-13-11-21-10-12-24-16(19)23-9-7-5-2/h14H,4-13H2,1-3H3 |
InChI Key |
KCCYUUPPAVPFMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C)OC(=O)OCCOCCOC(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}methyl)biphenyl-2-ol](/img/structure/B14746698.png)
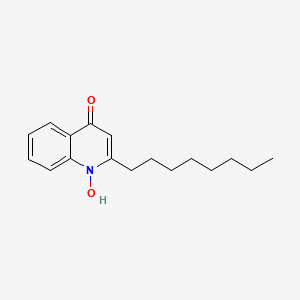
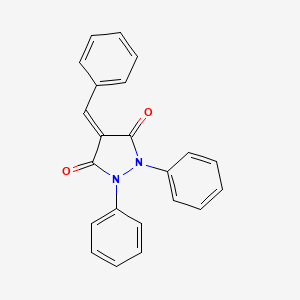
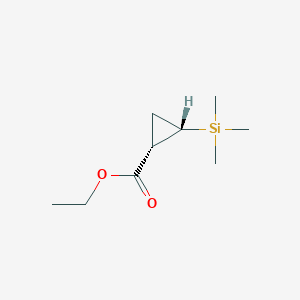
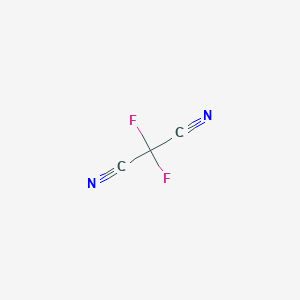
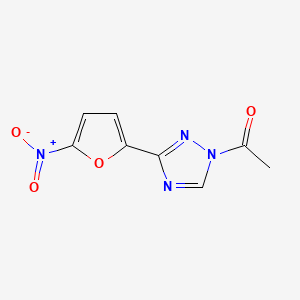
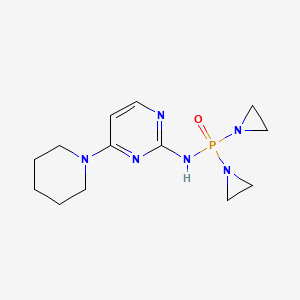

![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)
![4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide](/img/structure/B14746732.png)

![(3S,5S)-[6]-Gingerdiol](/img/structure/B14746741.png)
